molecular formula C7H6BrClO B1522390 (2-Bromo-6-chlorophenyl)methanol CAS No. 1242822-57-6

(2-Bromo-6-chlorophenyl)methanol

Cat. No.: B1522390
CAS No.: 1242822-57-6
M. Wt: 221.48 g/mol
InChI Key: DSQZWWJHMYCKSE-UHFFFAOYSA-N
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Description

(2-Bromo-6-chlorophenyl)methanol ( 1242822-57-6 ) is a benzyl alcohol derivative with the molecular formula C 7 H 6 BrClO and a molecular weight of 221.48 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both bromo and chloro substituents on the aromatic ring along a reactive alcohol functional group, makes it a valuable precursor for the synthesis of more complex molecules . Researchers can employ this compound in various cross-coupling reactions and substitution chemistry, where the halogen atoms act as handles for further functionalization. The alcohol group can also be oxidized or serve as a point for ether formation. While specific biological data for this molecule is limited, compounds of this structural class are frequently utilized in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available material safety data sheet for safe handling and storage recommendations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-6-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQZWWJHMYCKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Chlorophenyl Methanol

Reactions at the Benzyl (B1604629) Alcohol Functional Group

The primary alcohol moiety attached to the benzene (B151609) ring is a key site for synthetic modification. Its reactivity is typical of benzyl alcohols, allowing for oxidation, reduction, and derivatization through esterification and etherification.

The primary alcohol group of (2-Bromo-6-chlorophenyl)methanol can be oxidized to form either 2-bromo-6-chlorobenzaldehyde (B1282812) or 2-bromo-6-chlorobenzoic acid, depending on the reaction conditions and the oxidizing agent employed.

The partial oxidation to the aldehyde requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. Milder oxidizing agents are typically used for this transformation. Conversely, strong oxidizing agents, often in the presence of water, will facilitate the complete oxidation to the carboxylic acid. princeton.edursc.org A common laboratory method for oxidizing primary alcohols to carboxylic acids involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) solution acidified with dilute sulfuric acid. princeton.edu Electrocatalytic methods, using mediators such as 4-acetamido-TEMPO (ACT), have also been developed for the efficient oxidation of primary alcohols to carboxylic acids under mild, aqueous conditions at room temperature. researchgate.net

Table 1: Oxidation Reactions of this compound

Starting Material Product Reagent Example Reaction Type
This compound 2-Bromo-6-chlorobenzaldehyde Pyridinium chlorochromate (PCC) Partial Oxidation
This compound 2-Bromo-6-chlorobenzoic acid Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ Full Oxidation

The benzyl alcohol functional group can be reduced to a methyl group, yielding the corresponding aromatic hydrocarbon, 2-bromo-6-chlorotoluene. This deoxygenation reaction effectively converts the alcohol into an alkane. One established method for the reduction of benzylic alcohols involves the use of aqueous hydroiodic acid, which can effectively deoxygenate the alcohol to the corresponding alkane. researchgate.net

More contemporary methods involve catalytic approaches. For instance, nickel-catalyzed cross-electrophile coupling reactions can achieve the deoxygenation of benzyl alcohols and their subsequent arylation to form diarylmethanes. dicp.ac.cnacs.org While the direct reduction to an amine from the benzyl alcohol is not a standard single-step transformation, it would typically proceed through multi-step synthesis involving conversion of the alcohol to a better leaving group (like a halide), followed by nucleophilic substitution with an amine source. However, focusing on direct reduction pathways, the primary transformation is to the hydrocarbon.

Table 2: Reduction of the Benzyl Alcohol Group

Product Transformation Reagent/Method Example
2-Bromo-6-chlorotoluene Deoxygenation Aqueous Hydroiodic Acid (HI)

The hydroxyl group of this compound can be readily derivatized to form esters and ethers, which are common strategies for protecting the alcohol or for introducing new functional groups.

Esterification: Esters can be formed through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a direct method. Alternatively, using more reactive acylating agents like acid chlorides in the presence of a base (e.g., pyridine) provides a high-yielding route to the corresponding ester. Transesterification, where the alcohol reacts with an existing ester in the presence of a catalyst, is another viable method. google.com

Etherification: Ethers can be synthesized via methods such as the Williamson ether synthesis. This involves deprotonating the benzyl alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

Table 3: Derivatization Reactions of the Benzyl Alcohol Group

Reaction Type Reactant Product Type General Conditions
Esterification Carboxylic Acid Ester Acid Catalyst (e.g., H₂SO₄)
Esterification Acid Chloride Ester Base (e.g., Pyridine)
Etherification Alkyl Halide Ether Strong Base (e.g., NaH), then R-X

Reactivity and Functionalization of the Aromatic Halogen Substituents

The bromine and chlorine atoms attached to the aromatic ring provide sites for reactions that modify the core structure of the molecule, primarily through substitution or carbon-carbon bond formation.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing aryl halides with nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. acs.org However, the success of this reaction is highly dependent on the electronic nature of the aromatic ring. SNAr is significantly facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group (the halide). acs.orglibretexts.org

In the case of this compound, the ring is substituted with a weakly deactivating chloro group, a weakly deactivating bromo group, and a weakly activating hydroxymethyl group. The absence of strong electron-withdrawing substituents means that the aromatic ring is not sufficiently activated for standard SNAr reactions to occur under mild conditions. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would be required to induce substitution, and selectivity might be poor.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl halides. researchgate.netthieme-connect.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. libretexts.orgnobelprize.org

The reactivity of aryl halides in these catalytic cycles is dependent on the identity of the halogen. The bond strength of the carbon-halogen bond decreases down the group (C-Cl > C-Br > C-I). Consequently, the rate-determining oxidative addition step of the palladium catalyst to the aryl halide is faster for heavier halogens. libretexts.org This provides a basis for selective functionalization of polyhalogenated aromatic compounds.

For this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. princeton.edunih.gov This difference in reactivity allows for regioselective Suzuki-Miyaura coupling at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. This selective reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl bromide with an organoboronic acid or its ester derivative. nih.gov

Table 4: Regioselective Suzuki-Miyaura Cross-Coupling

Substrate Coupling Partner Product (after coupling at C-Br) Catalyst System Example
This compound Arylboronic Acid (Ar-B(OH)₂) (2-Aryl-6-chlorophenyl)methanol Pd(PPh₃)₄ + Base (e.g., Na₂CO₃)

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful synthetic tool for the functionalization of aryl halides. In the case of this compound, the presence of two different halogen atoms, bromine and chlorine, introduces a question of selectivity. Generally, the rate of halogen-metal exchange with organolithium reagents follows the order I > Br > Cl. bldpharm.com This selectivity is attributed to the relative strengths of the carbon-halogen bonds and the stability of the resulting organometallic species.

Therefore, it is anticipated that the bromine atom in this compound would selectively undergo exchange with common organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures, typically in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction is expected to proceed via the formation of a lithium "ate" complex. bldpharm.com The presence of the adjacent hydroxymethyl group, or more likely its corresponding alkoxide formed in situ by the organolithium reagent, can influence the rate and regioselectivity of this exchange through chelation.

Upon successful halogen-metal exchange, a highly reactive aryllithium intermediate is formed. This intermediate can then be "quenched" by a variety of electrophiles to introduce new functional groups onto the aromatic ring at the position formerly occupied by the bromine atom. This two-step sequence allows for the synthesis of a diverse range of 2-substituted-6-chlorobenzyl alcohol derivatives.

The general reaction scheme is as follows:

Halogen-Metal Exchange: this compound reacts with an organolithium reagent (e.g., n-BuLi) to form the corresponding aryllithium species.

Electrophilic Quenching: The aryllithium intermediate is then treated with an electrophile (E-Y) to yield the substituted product.

The following interactive table summarizes potential electrophilic quenching reactions of the aryllithium intermediate derived from this compound, based on established methodologies for similar substrates.

Interactive Data Table: Electrophilic Quenching of the Lithiated Intermediate

Electrophile (E-Y)Reagent ExampleExpected Product
Proton SourceH₂O(2-Chlorophenyl)methanol
Alkyl HalideCH₃I(2-Chloro-6-methylphenyl)methanol
Carbonyl Compound(CH₃)₂CO2-(1-Hydroxy-1-methylethyl)-6-chlorobenzyl alcohol
Carbon DioxideCO₂ (gas)2-Chloro-6-(hydroxymethyl)benzoic acid
Boronic EsterB(OiPr)₃2-(Dihydroxyboryl)-6-chlorobenzyl alcohol

Reactions of the Aromatic Ring System

The substitution pattern of the aromatic ring in this compound, with two halogen atoms and a hydroxymethyl group, dictates the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. In EAS, the incoming electrophile is directed to specific positions on the ring by the existing substituents.

The directing effects of the substituents are as follows:

Halogens (Br and Cl): These are deactivating yet ortho, para-directing groups due to the competing inductive electron withdrawal and resonance electron donation.

Hydroxymethyl group (-CH₂OH): This group is generally considered to be weakly activating and ortho, para-directing.

Given the positions of the existing substituents (Br at C2, Cl at C6, and -CH₂OH at C1), the potential sites for electrophilic attack are C3, C4, and C5. The combined directing effects of the halogens and the hydroxymethyl group will determine the final regiochemical outcome. It is important to note that the hydroxyl group of the hydroxymethyl moiety may require protection prior to some electrophilic substitution reactions to prevent side reactions. For instance, it can be protected with dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH). google.com

Nitration: Nitration of the aromatic ring would typically be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electrophile in this reaction is the nitronium ion (NO₂⁺). Based on the directing effects, the nitro group would be expected to substitute at the C4 position, which is para to the hydroxymethyl group and meta to the two halogen atoms. This is because the ortho, para-directing influence of the hydroxymethyl group and the deactivating nature of the halogens would favor substitution at the least sterically hindered and electronically favorable position. A similar regioselectivity is observed in the nitration of related substituted phenols. geno-chem.com

Halogenation: Further halogenation, for example with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would also be directed by the existing substituents. The incoming bromine atom would likely add to the C4 position for similar reasons as in nitration.

Sulfonation: Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) onto the ring. The regioselectivity is expected to be similar to nitration and halogenation, favoring the C4 position.

The following table summarizes the predicted outcomes of electrophilic aromatic substitution reactions on this compound.

Interactive Data Table: Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄(2-Bromo-6-chloro-4-nitrophenyl)methanol
BrominationBr₂, FeBr₃(2,4-Dibromo-6-chlorophenyl)methanol
SulfonationH₂SO₄, SO₃2-Bromo-6-chloro-4-(hydroxymethyl)benzenesulfonic acid

Synthesis and Exploration of Derivatives and Analogs of 2 Bromo 6 Chlorophenyl Methanol

Design Principles for Modified Halogenated Benzyl (B1604629) Alcohol Architectures

The design of novel molecules based on the halogenated benzyl alcohol framework is guided by several key principles. A primary consideration is the control of molecular conformation. For ortho-halogenated benzyl alcohols, the substitution enables the existence of a stable achiral conformation and two low-energy chiral conformations. researchgate.net One of the chiral forms is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the halogen atom (OH–X contact). researchgate.net The relative stability of these conformations can be manipulated by the choice of halogen and other substituents, influencing how the molecule presents itself for intermolecular interactions.

Intermolecular forces are a critical design element, particularly for developing crystalline materials or ligands that bind to biological targets. orgsyn.org Theoretical studies using Density Functional Theory (DFT) have revealed that weak interactions, such as C-H···X, C-H···C, and halogen bonds (X···X via a σ-hole), play a crucial role in the stabilization of the crystal packing. orgsyn.org While strong O-H···O hydrogen bonds are significant, the cumulative effect of these weaker, more numerous contacts often dictates the final supramolecular assembly. orgsyn.org The design process can, therefore, leverage these interactions to engineer specific crystal packing motifs or to enhance binding affinity. For instance, the crystallization mechanism can be initiated by the strongest interaction, such as π–π stacking, to form a one-dimensional chain, which then assembles into 2D layers and 3D structures through other weak interactions. orgsyn.org

Furthermore, the electronic properties of the benzyl alcohol can be tuned for specific applications. In fields like photocatalysis, the oxidation rate of benzyl alcohol is a key parameter. socar.azresearchgate.net Modifying the substituents on the aromatic ring alters the electronic landscape, which in turn affects the oxidation potential. socar.az This principle allows for the design of photocatalyst materials with tailored valence band levels to achieve high oxidation power for specific substrates like benzyl alcohols. socar.azresearchgate.net

Systematic Variation of Halogen Substitution Patterns

Systematically varying the halogen atoms at the ortho positions of the benzyl alcohol scaffold provides a direct method to fine-tune molecular properties. Studies comparing chlorine, bromine, and iodine substitution show a clear dependence of conformational preference and intermolecular behavior on the identity of the halogen. researchgate.net

The stability of the chiral monomer conformation featuring an intramolecular OH–X hydrogen bond is influenced by the halogen's size and electronegativity. researchgate.net As the halogen size increases from chlorine to iodine, the heterochiral variant of the benzyl alcohol dimer becomes progressively co-stabilized alongside the homochiral dimer. researchgate.net This suggests that larger halogens can alter the aggregation preferences that are typically dominated by homochirality in simpler benzyl alcohols. researchgate.net

FeatureInfluence of Halogen Variation (Cl, Br, I)Supporting Evidence
Monomer Conformation The presence of an ortho-halogen enables an achiral conformation and two chiral conformations, one with an intramolecular OH–X bond. researchgate.netIR spectroscopy in supersonic jets shows the achiral monomer is less stable than the chiral form with the OH–X contact. researchgate.net
Dimer Aggregation Increasing halogen size progressively co-stabilizes the heterochiral dimer relative to the homochiral dimer. researchgate.netThe homochiral aggregation preference of benzyl alcohol is enhanced upon ortho-halogenation, but the balance shifts with halogen size. researchgate.net
Intermolecular Bonding The strength and geometry of OH–X and X···X (halogen) bonds are directly dependent on the specific halogen.The stretching wavenumber of the donor OH group in dimers depends on the relative chirality, which is influenced by the halogen. researchgate.net
Crystal Packing Isostructuralism is possible, where chloro and bromo derivatives adopt the same crystal structure. orgsyn.orgDFT and QTAIM analyses show that while interaction energies change, the overall packing mechanism can be conserved. orgsyn.org

Derivatives Incorporating Diverse Side-Chain Functionalities

The hydroxyl group of (2-Bromo-6-chlorophenyl)methanol is a key handle for chemical modification, allowing for the incorporation of a wide array of side-chain functionalities through standard reactions like alkylation, esterification, and substitution. These modifications can dramatically alter the molecule's properties, leading to new compounds with tailored activities.

A prominent strategy involves the acid-catalyzed alkylation of the benzylic alcohol with other aromatic compounds to form diaryl methanes. For example, reacting a closely related precursor, (2-bromo-4,5-dimethoxyphenyl)methanol, with various substituted benzenes in the presence of a Lewis acid like AlCl₃ yields novel diaryl methane (B114726) structures. mdpi.com This method effectively attaches a second, functionalized aryl ring as a bulky side-chain. Subsequent demethylation of methoxy (B1213986) groups on these products using reagents like boron tribromide (BBr₃) can then yield polyhydroxylated bromophenol derivatives, which are of interest for their biological activities. mdpi.com

Ether synthesis is another fundamental derivatization pathway. The reaction of phenols with alkylating agents is a well-established method for creating aryl ethers. nih.govnih.gov This principle can be applied to this compound, where the alcohol is deprotonated with a base and reacted with an electrophile to form a new ether linkage, thus introducing a new side chain.

More complex functionalities can also be introduced. For instance, derivatives containing phosphorus and nitrogen can be synthesized to create benzoxazaphosphinines. This multi-step process can involve the condensation of a related aminomethyl-bromophenol precursor with phosphorus oxychloride, followed by reaction with an amino acid ester. researchgate.net This approach demonstrates the potential to build elaborate, heteroatom-rich side chains onto the core brominated phenyl structure.

Derivatization StrategyReaction TypeExample Precursors / ReagentsResulting FunctionalityReference(s)
Diaryl Methane Formation Friedel-Crafts Alkylation(2-bromo-4,5-dimethoxyphenyl)methanol, Substituted Benzenes, AlCl₃A second aryl ring attached via a methylene (B1212753) bridge. mdpi.com
Ether Synthesis Williamson Ether SynthesisPhenols/Alcohols, Base (e.g., KOH), Alkylating Agent (e.g., Halothane)An ether linkage (R-O-R') incorporating a new side-chain. nih.govnih.gov
Benzoxazaphosphinine Synthesis Condensation / Substitution2-[(α-methylbenzyl amino)methyl]-4-bromophenol, P(O)Cl₃, Amino Acid EstersA heterocyclic phosphinane side-chain containing P, O, and N atoms. researchgate.net

Annulated and Polycyclic Systems Derived from this compound Precursors

The this compound framework can serve as a starting point for the construction of more rigid and complex annulated (fused ring) and polycyclic systems. These advanced structures are synthesized through intramolecular or intermolecular cyclization reactions that build new rings onto the existing scaffold.

One powerful strategy is enantioselective intramolecular cyclization. For instance, an effective 6-endo bromoaminocyclization of 2,4-dienyl N-tosylcarbamates can be catalyzed by a chiral phosphine (B1218219) oxide-Sc(OTf)₃ complex. rsc.org This type of reaction, where a nucleophile on a side chain attacks a double bond, prompted by the activation of a bromine atom, leads to the formation of optically active 5-bromo-1,3-oxazinan-2-ones, which are six-membered heterocyclic rings. rsc.org This demonstrates how the inherent halogen atom can participate directly in the formation of a new annulated system.

Acid-catalyzed cyclization is another common method for forming annulated structures, particularly cyclic ethers. The stereospecific (+)-10-camphorsulfonic acid (CSA)-catalyzed cyclization of acyclic precursors containing both an alcohol and an epoxide or alkene functionality can lead to the formation of tetrahydropyran (B127337) rings. nih.gov By designing a suitable precursor derived from this compound, this strategy could be employed to fuse a tetrahydropyran ring to the original aromatic core.

Furthermore, (3+2) cycloaddition reactions offer a route to complex spirocyclic and fused heterocyclic systems. These reactions involve a 1,3-dipole reacting with a dipolarophile (such as an alkene). For example, azomethine ylides, generated from isatin (B1672199) and an amino acid, can react with an appropriately functionalized derivative of the benzyl alcohol to create spiro-pyrrolizidino-oxindoles. mdpi.com Such reactions allow for the construction of multiple rings and stereocenters in a single, highly efficient step, leading to significant increases in molecular complexity. mdpi.com

Cyclization StrategyReaction TypeResulting SystemKey FeaturesReference(s)
Bromoaminocyclization Intramolecular 6-endo cyclization5-Bromo-1,3-oxazinan-2-one (Annulated)Catalyzed by a chiral Lewis acid; enantioselective; incorporates the halogen into the new ring system. rsc.org
Acid-Catalyzed Cyclization Intramolecular etherificationTetrahydropyran ring (Annulated)Stereospecific cyclization of an acyclic diol or epoxy-alcohol precursor. nih.gov
(3+2) Cycloaddition Intermolecular cycloadditionSpiro-pyrrolizidino-oxindoles (Spirocyclic/Polycyclic)Reaction of a 1,3-dipole with a double bond on the precursor; builds complex heterocyclic scaffolds. mdpi.com

Synthetic Strategies for Chiral Analogs and Enantioselective Transformations

The development of single-enantiomer therapeutics has made the synthesis of chiral molecules fundamentally important. For analogs of this compound, chirality can be introduced at the benzylic carbon bearing the hydroxyl group. Several synthetic strategies are available to achieve this with high enantioselectivity.

Biocatalysis offers a green and highly selective method. The asymmetric reduction of a precursor ketone, (2-bromo-6-chlorophenyl)ethanone, using enzymes such as alcohol dehydrogenases from microorganisms can produce the corresponding chiral (S)- or (R)-alcohol with high enantiomeric excess. drishtiias.com These enzymatic reactions often operate under mild conditions and provide access to single enantiomers that are valuable as pharmaceutical intermediates. drishtiias.com

Organometallic catalysis provides another versatile route. For example, the enantioselective reductive coupling of an aldehyde precursor with other molecules can be achieved using copper-hydride catalysts paired with a chiral ligand. uni.lu Similarly, the enantioselective addition of organometallic reagents (e.g., organozincs or Grignards) to the corresponding aldehyde, (2-bromo-6-chloro)benzaldehyde, in the presence of a chiral catalyst can generate the desired chiral alcohol.

Kinetic resolution is a classical yet effective technique. In this approach, a racemic mixture of this compound is reacted with a chiral reagent or catalyst, often an enzyme like a lipase, which selectively acylates one enantiomer faster than the other. nih.gov This allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (as the unreacted alcohol). nih.gov

Finally, as mentioned previously, enantioselective cyclization reactions can create chiral polycyclic systems from achiral precursors. The use of chiral catalysts, such as a chiral phosphine oxide-scandium triflate complex in bromoaminocyclization, can induce high levels of enantioselectivity in the formation of the cyclic product, simultaneously setting multiple stereocenters. rsc.org It is also noteworthy that the ortho-halogenation itself can induce stable, chiral conformations of the molecule even without a stereocenter, a phenomenon known as atropisomerism, which adds another layer of stereochemical complexity to these systems. researchgate.net

Mechanistic and Kinetic Investigations of Transformations Involving 2 Bromo 6 Chlorophenyl Methanol

Elucidation of Reaction Mechanisms and Pathways

The reaction mechanisms for (2-Bromo-6-chlorophenyl)methanol would likely involve transformations of the alcohol moiety or reactions at the halogen-substituted carbon atoms of the benzene (B151609) ring. Common reactions for this class of compounds include oxidation of the alcohol, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions.

The elucidation of these reaction pathways involves a combination of experimental techniques and computational modeling. For instance, identifying products and intermediates through chromatography and spectroscopy, and studying the effect of substituents on reaction rates can provide evidence for a proposed mechanism. Isotope labeling studies are also a powerful tool to trace the path of atoms throughout a reaction.

Investigation of Transition State Structures and Reaction Intermediates

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. Its structure determines the activation energy and thus the rate of the reaction. For reactions involving this compound, computational chemistry, particularly Density Functional Theory (DFT), would be a key tool to model these fleeting structures.

For example, in a nucleophilic substitution reaction at the benzylic carbon, two primary mechanisms are possible: a unimolecular (SN1) or a bimolecular (SN2) pathway. An SN1 reaction would proceed through a benzylic carbocation intermediate, the stability of which would be influenced by the electronic effects of the ortho-bromo and chloro substituents. An SN2 reaction would involve a single transition state where the nucleophile attacks and the leaving group departs simultaneously. Computational studies on similar benzyl (B1604629) systems have shown that the nature of the substituents and the solvent heavily influence the geometry and energy of the transition states, determining which pathway is favored. nih.gov

In a different reaction, such as a (3+2) cycloaddition where a derivative of this compound might act as a reactant, the asynchronicity of bond formation in the transition state can be a critical factor. rsc.org This refers to the extent to which the new chemical bonds are formed at the transition state. For instance, in reactions involving ortho-halogen-substituted nucleophiles, the degree of asynchronicity in the transition state has been computationally investigated. rsc.org

Table 1: Illustrative Calculated Transition State Properties for a Hypothetical SN2 Reaction of this compound

ParameterValueDescription
Activation Energy (ΔG‡)20-30 kcal/molThe free energy barrier for the reaction.
C-Nucleophile distance2.0-2.5 ÅThe distance between the incoming nucleophile and the benzylic carbon.
C-Leaving Group distance2.2-2.7 ÅThe distance between the benzylic carbon and the departing leaving group.
Imaginary Frequency-300 to -400 cm⁻¹A single imaginary frequency in the vibrational spectrum confirms a true transition state.
Note: These are typical values for SN2 reactions of substituted benzyl halides and are for illustrative purposes only, as specific data for this compound is not available.

Role of Catalysts and Solvent Effects on Reaction Dynamics

Catalysts and solvents play a pivotal role in directing the outcome and rate of chemical reactions.

Catalysts: In transformations of this compound, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, a palladium catalyst is essential. The catalytic cycle of a Suzuki reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the ligand can significantly impact the efficiency and selectivity of the reaction, especially given the two different halogen substituents on the ring.

Solvent Effects: The choice of solvent can dramatically influence reaction rates and even alter the mechanism. For nucleophilic substitution reactions, polar protic solvents (e.g., water, methanol) can stabilize ionic intermediates and transition states through hydrogen bonding, thus favoring SN1 pathways. ncert.nic.in Conversely, polar aprotic solvents (e.g., acetone, DMF) are less able to solvate anions, which can enhance the nucleophilicity of anionic nucleophiles and favor SN2 reactions.

In the context of this compound, a solvolysis reaction in a polar protic solvent like methanol (B129727) could proceed via an SN1 mechanism. The solvent would not only act as the nucleophile but also assist in the departure of the bromide or chloride leaving group by solvating the resulting halide ion.

Kinetic Studies of Chemical Transformations

Kinetic studies measure reaction rates to provide quantitative data about a reaction's mechanism, such as the reaction order and the rate constant. For a hypothetical oxidation of this compound to the corresponding aldehyde, a kinetic study would involve monitoring the concentration of the reactant or product over time under various conditions.

The rate law for such a reaction would be determined by systematically varying the concentrations of the alcohol and the oxidizing agent. For example, if the reaction is found to be first order with respect to both the alcohol and the oxidant, the rate law would be:

Rate = k[this compound][Oxidant]

The rate constant, k, could then be determined at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation. This provides a quantitative measure of the energy barrier for the reaction. While specific kinetic data for this compound is not readily found, kinetic studies on the oxidation of methanol on catalyst surfaces have been performed, providing a framework for how such an analysis would be conducted. researchgate.net

Table 2: Hypothetical Kinetic Data for the Oxidation of this compound

ExperimentInitial [(Alcohol)] (M)Initial [(Oxidant)] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵
Note: This data is illustrative, demonstrating a reaction that is first order in both the alcohol and the oxidant.

Insights from In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying reaction mechanisms as they allow for the real-time monitoring of species in the reaction mixture without the need for sampling and quenching. researchgate.net

For a reaction involving this compound, in situ FTIR spectroscopy could be used to follow the disappearance of the O-H stretch of the alcohol and the appearance of the C=O stretch of the aldehyde or carboxylic acid product during an oxidation reaction. This would provide real-time kinetic data and could also help to identify any transient intermediates that have a sufficiently long lifetime and a distinct infrared absorption.

Similarly, in situ NMR spectroscopy could track the changes in the chemical shifts of the protons and carbons of the molecule as the reaction progresses. This is particularly useful for distinguishing between isomers and for identifying unexpected products or intermediates. For example, in a Suzuki coupling reaction, the appearance of new aromatic signals and the disappearance of the starting material's signals in the ¹H NMR spectrum would provide a clear indication of reaction progress.

While specific in situ spectroscopic studies on this compound are not prominent in the literature, the application of these techniques to similar organic transformations is well-established and would be crucial for a detailed mechanistic investigation of this compound.

Spectroscopic and Structural Elucidation Techniques for 2 Bromo 6 Chlorophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer a first and comprehensive look into the molecular structure.

¹H NMR: The ¹H NMR spectrum of (2-Bromo-6-chlorophenyl)methanol would reveal distinct signals for each unique proton environment. The aromatic region would display complex multiplets corresponding to the three protons on the substituted phenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine substituents. A key signal would be a singlet or a narrowly split multiplet for the methylene (B1212753) (-CH₂) protons of the hydroxymethyl group. Another characteristic signal, often broad, would correspond to the hydroxyl (-OH) proton. The integration of these signals provides a ratio of the number of protons in each environment, while the splitting patterns (coupling constants, J) reveal information about adjacent protons. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, one would expect to observe seven distinct signals: six for the carbon atoms of the phenyl ring and one for the methylene carbon. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly bonded to the halogen atoms (C-Br and C-Cl) and the hydroxymethyl group showing characteristic shifts. Quaternary carbons (those not bonded to any hydrogens, like C-Br and C-Cl) are readily identified.

Nucleus Functional Group Expected Chemical Shift (δ) ppm Expected Multiplicity
¹HAromatic (Ar-H)~7.0 - 7.6Multiplet (m)
¹HMethylene (-CH₂OH)~4.5 - 4.8Singlet (s) or Doublet (d)
¹HHydroxyl (-CH₂O H)Variable, broadSinglet (s, broad)
¹³CAromatic (C-Br)~120 - 125Singlet (s)
¹³CAromatic (C-Cl)~132 - 137Singlet (s)
¹³CAromatic (C-H)~128 - 131Doublet (d) in coupled spectrum
¹³CMethylene (-CH₂OH)~60 - 65Triplet (t) in coupled spectrum

Note: Expected chemical shifts are approximate and can be influenced by solvent and other structural features. carlroth.comwashington.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of ¹³C signals for all protonated carbons, such as the methylene group and the aromatic C-H carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is valuable for determining the preferred conformation of the molecule, such as the spatial relationship between the hydroxymethyl group and the ortho substituents on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. nfdi4chem.de By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. fda.gov For this compound (C₇H₆BrClO), HRMS would confirm its molecular weight of approximately 221.48 g/mol . hoffmanchemicals.com A critical feature in the mass spectrum would be the distinctive isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This complex pattern serves as a definitive signature for the presence of these two halogens. uni.luuni.lu

Adduct Formula Predicted m/z
[M+H]⁺C₇H₇BrClO⁺220.93634
[M+Na]⁺C₇H₆BrClNaO⁺242.91828
[M-H]⁻C₇H₅BrClO⁻218.92178

Data based on predicted values for the most abundant isotopes. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or its derivatives can be grown, this technique can provide a wealth of information. mdpi.com The analysis yields exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. researchgate.netresearchgate.net Furthermore, it reveals the molecule's conformation in the crystal lattice and details intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. iucr.org For chiral derivatives, X-ray crystallography can determine the absolute stereochemistry, which is often challenging to establish by other means.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. rsc.org Other key absorptions would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and a C-O stretching band (around 1000-1260 cm⁻¹). researchgate.net Absorptions corresponding to C-Cl and C-Br stretching are found in the fingerprint region at lower wavenumbers (typically below 800 cm⁻¹).

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H stretch3200 - 3600 (broad)
Aromatic RingC-H stretch3000 - 3100
Methylene (-CH₂)C-H stretch2850 - 2960
Aromatic RingC=C stretch1450 - 1600
Alcohol (-CH₂OH)C-O stretch1000 - 1260
Aryl HalideC-Cl stretch600 - 800
Aryl HalideC-Br stretch500 - 600

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching and C-H bending modes often produce strong signals, providing further confirmation of the aromatic core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, primarily those involving π electrons and non-bonding electrons. The UV-Vis spectrum of this compound would show absorption bands characteristic of the substituted benzene (B151609) chromophore, resulting from π → π* transitions. researchgate.net The positions (λₘₐₓ) and intensities of these bands are influenced by the substituents on the aromatic ring.

While not as structurally informative as NMR or X-ray crystallography, UV-Vis spectroscopy is a powerful tool for quantitative analysis and for monitoring the progress of chemical reactions. researchgate.net For example, if this compound were to be oxidized to the corresponding aldehyde, the formation of the new carbonyl chromophore in conjugation with the aromatic ring would lead to a significant shift in the absorption spectrum, allowing the reaction to be followed spectrophotometrically. nsf.gov

Computational and Theoretical Studies on 2 Bromo 6 Chlorophenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of chemical and physical properties. For (2-bromo-6-chlorophenyl)methanol, DFT studies, often employing basis sets like 6-311++G(d,p), would provide a detailed understanding of its molecular structure and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the phenyl ring and the oxygen atom of the methanol (B129727) group, which are the electron-rich regions. The LUMO, conversely, would likely be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine and chlorine atoms. Studies on analogous aromatic compounds suggest that the HOMO-LUMO energy gap would be significant, indicating a relatively stable molecule but with potential for specific reactions. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are hypothetical values based on typical DFT calculations for similar aromatic halides and are for illustrative purposes.)

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent varying electrostatic potentials on the molecular surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow denote areas with intermediate potential. researchgate.netresearchgate.net

In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the hydroxyl group, making it a likely site for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), indicating its acidic nature. The aromatic ring would show a complex potential distribution due to the competing effects of the electron-donating hydroxylmethyl group and the electron-withdrawing halogen substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netbohrium.com It examines the delocalization of electron density from filled Lewis-type orbitals (bonds and lone pairs) to empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). These delocalizations, or donor-acceptor interactions, are quantified by second-order perturbation theory, with the stabilization energy (E(2)) indicating the strength of the interaction. wisc.edu

Table 2: Predicted NBO Analysis - Key Donor-Acceptor Interactions for this compound (Note: These are hypothetical examples of interactions and stabilization energies based on principles of NBO analysis.)

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP (O)σ(C-C)~ 5.2
LP (O)σ(C-H)~ 2.1
π (C=C)σ(C-Br)~ 1.5
π (C=C)σ(C-Cl)~ 1.8

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape. The rotational freedom around the C-C bond connecting the phenyl ring and the methanol group allows for different spatial orientations of the hydroxyl group relative to the ring and its substituents. MD simulations can identify the most stable conformers and the energy barriers between them. rsc.org

Furthermore, these simulations can shed light on solvation effects by modeling the interactions between this compound and solvent molecules. This is crucial for understanding its behavior in solution, including its solubility and how the solvent influences its conformational preferences and reactivity.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared to experimental data, providing a powerful tool for structure elucidation and confirmation.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical chemical shifts for substituted benzylic alcohols.)

Carbon AtomPredicted Chemical Shift (ppm)
C-OH62.5
C-Br120.1
C-Cl132.8
Aromatic C127.0 - 135.0

Quantitative Structure-Activity Relationships (QSAR) and In Silico Screening

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies featuring this compound were identified, its computed molecular descriptors could be used as inputs for such models. nih.gov Descriptors such as molecular weight, logP, polar surface area, and electronic parameters derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) can be used to predict the compound's potential biological activity or toxicity.

In silico screening involves using computational methods to screen large libraries of compounds for their potential to interact with a biological target. The structural and electronic information obtained from the theoretical studies of this compound would be valuable for virtual screening campaigns to identify proteins or enzymes with which it might interact.

Future Research Directions and Emerging Challenges for 2 Bromo 6 Chlorophenyl Methanol

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of substituted benzyl (B1604629) alcohols often involves multi-step processes that utilize hazardous reagents and generate significant waste. A primary future challenge is the development of sustainable and environmentally benign synthetic routes for (2-Bromo-6-chlorophenyl)methanol. Research in this area should focus on improving atom economy, reducing energy consumption, and utilizing renewable resources.

Key research avenues include:

Greener Solvents and Reagents: Shifting from conventional volatile organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents. The use of less toxic and more efficient halogenating agents will also be crucial.

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis. Biocatalytic processes can offer high selectivity under mild conditions, significantly reducing the environmental footprint.

Photocatalysis: Harnessing light energy to drive the synthesis offers a promising green alternative. dst.gov.in Recent advancements in photocatalysis have demonstrated the ability to generate valuable chemicals like hydrogen peroxide from sunlight and water, and similar principles could be applied to the synthesis of complex organic molecules. dst.gov.in

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing waste. beilstein-journals.org The optimization of flow processes for the synthesis of this compound could lead to higher yields and purity. semanticscholar.org

Synthetic StrategyAdvantagesKey Research Challenge
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Enzyme stability and identification of suitable biocatalysts.
Photocatalysis Use of renewable energy (light), potential for novel reaction pathways. dst.gov.inCatalyst efficiency, stability, and scalability.
Flow Chemistry Enhanced process control, improved safety, easier scale-up. beilstein-journals.orgsemanticscholar.orgReactor design and optimization for specific reaction kinetics.
Green Solvents Reduced environmental impact and toxicity.Solvent selection for optimal reactivity and product separation.

Exploration of Novel Catalytic Systems for Selective Transformations

The bromine and chlorine substituents, along with the hydroxyl group, make this compound a substrate ripe for various selective chemical transformations. Future research will heavily rely on the discovery and implementation of novel catalytic systems to control the reactivity of these functional groups.

Selective C-H Functionalization: Developing catalysts that can selectively activate and functionalize the C-H bonds of the aromatic ring without affecting the halogen or alcohol moieties would open up new avenues for creating complex derivatives.

Cross-Coupling Reactions: Designing advanced palladium, nickel, or copper-based catalysts for selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C-Br or C-Cl positions is a significant area of interest. organic-chemistry.org Highly efficient catalytic systems, such as in situ formed CuCl₂/TMEDA, have shown promise in the cross-coupling of benzyl alcohols. organic-chemistry.org

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of the alcohol group or for reactions at other sites would be crucial for applications in pharmaceuticals and agrochemicals.

Metal-Organic Frameworks (MOFs) and Zeolites: These porous materials can act as highly selective catalysts or catalyst supports. mdpi.commdpi.com Their tunable pore sizes and active sites can be designed to control substrate access and product formation in reactions involving this compound. mdpi.commdpi.com For instance, studies on methanol-to-hydrocarbon conversion have highlighted the importance of catalyst structure, such as the micropore volume in zeolites, in determining catalytic activity. mdpi.comnih.govrsc.org

Catalytic SystemTarget TransformationPotential Advantage
Palladium/Nickel Pincer Complexes Selective C-Br/C-Cl Cross-CouplingHigh efficiency and selectivity for specific halogen activation.
Chiral Lewis Acids Asymmetric Alcohol DerivatizationAccess to enantiomerically pure products for biological applications.
Zeolite-Supported Metals Shape-Selective Aromatic FunctionalizationControl over regioselectivity based on steric constraints within the catalyst framework. mdpi.com
Photoredox Catalysts Radical-based TransformationsMild reaction conditions and unique reactivity patterns. beilstein-journals.org

Investigation of Advanced Applications in Supramolecular Chemistry and Nanomaterials

The presence of halogen atoms on the phenyl ring of this compound opens up possibilities for its use as a building block in supramolecular chemistry and nanomaterials. mdpi.com

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms to form well-defined supramolecular structures. fnasjournals.com Future research could explore the use of this compound in designing crystal co-crystals, liquid crystals, and functional polymers where halogen bonding dictates the assembly. fnasjournals.com

Self-Assembled Monolayers (SAMs): The alcohol group can serve as an anchor to bind the molecule to various surfaces, while the halogenated phenyl ring provides a functionalizable outer layer. This could be used to create patterned surfaces with specific chemical and physical properties.

Nanoparticle Functionalization: this compound and its derivatives could be used to functionalize the surface of nanoparticles, such as gold or hydroxyapatite, to impart specific properties like enhanced stability, dispersibility, or targeted delivery capabilities. nih.gov The synthesis of hybrid nanomaterials often involves associating bioactive compounds with nanoparticles for various applications. nih.gov

Comprehensive Biological Activity Profiling and Mechanism-Based Drug Discovery

Halogenated compounds are prevalent in pharmaceuticals and agrochemicals, often enhancing the biological activity and metabolic stability of molecules. rsc.orgyoutube.comchemrxiv.org The "magic chloro" effect, for instance, highlights the significant role of chlorine in drug design. rsc.orgchemrxiv.org A comprehensive screening of this compound and its derivatives is a critical future direction.

Broad-Spectrum Bioactivity Screening: Testing a library of compounds derived from this compound against a wide range of biological targets (e.g., enzymes, receptors, ion channels) could uncover novel therapeutic leads. The presence of both bromo and chloro substituents offers a unique electronic and steric profile that could lead to specific interactions with biological macromolecules. rsc.org

Fragment-Based Drug Discovery (FBDD): The core structure of this compound can serve as a starting fragment in FBDD campaigns. nih.gov By identifying weak-binding interactions of this fragment with a protein target, it can be elaborated into more potent and selective drug candidates. nih.gov

Mechanism of Action Studies: For any identified bioactive derivatives, elucidating the precise mechanism of action is crucial. This involves identifying the direct molecular target and understanding the downstream cellular effects.

Antimicrobial and Anticancer Potential: Given the known biological activities of many halogenated aromatics, investigating the potential of this compound derivatives as antimicrobial or anticancer agents is a logical and promising research avenue. rsc.org

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry and Reaction Optimization

The complexity of chemical synthesis and property prediction necessitates the use of advanced computational tools. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research involving compounds like this compound. acs.orgnih.govacs.orgrsc.org

Predictive Modeling of Properties: ML models can be trained on existing chemical data to predict the physicochemical properties, toxicity, and biological activity of novel derivatives of this compound before they are synthesized. fnasjournals.comacs.org This can significantly reduce the time and cost associated with drug discovery and materials development. fnasjournals.com

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for the synthesis and transformation of this compound, leading to higher yields and purities with fewer experiments. beilstein-journals.orgsemanticscholar.org This involves a workflow of experimental design, automated reaction execution, data analysis, and prediction of optimal conditions. beilstein-journals.orgsemanticscholar.org

Retrosynthesis and Novel Route Discovery: AI-powered retrosynthesis tools can propose novel and more efficient synthetic routes to this compound and its complex derivatives, potentially uncovering pathways that a human chemist might overlook. nih.gov

Understanding Molecular Interactions: Machine learning can be employed to better understand and predict non-covalent interactions, such as the halogen bonding capabilities of the bromo and chloro substituents, which is essential for designing supramolecular assemblies and potent drug candidates. fnasjournals.com

AI/ML ApplicationObjectiveExpected Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity of derivatives.Prioritization of synthetic targets with high potential. acs.org
Reaction Condition Optimization Maximize yield and selectivity of a transformation.Reduced experimental effort and resource consumption. beilstein-journals.orgsemanticscholar.orgnih.gov
Computer-Aided Synthesis Planning Discover novel and efficient synthetic routes.Innovative and more sustainable chemical manufacturing processes. nih.gov
Molecular Dynamics with ML Force Fields Simulate and predict supramolecular assembly.Rational design of materials with desired properties. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Bromo-6-chlorophenyl)methanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via bromination or halogen-substitution reactions. For example, bromination of substituted benzyl alcohols using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce bromine at specific positions . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of brominating agents, and reaction time. Yields >80% are achievable by maintaining anhydrous conditions and using catalysts like FeCl₃ .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl at δ 2.5–3.5 ppm) .
  • FT-IR : Confirms the hydroxyl group (broad peak ~3200–3500 cm⁻¹) and C-Br/C-Cl bonds (550–650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (221.48 g/mol) and isotopic patterns from Br/Cl .

Q. How can researchers assess the purity and stability of this compound under different storage conditions?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Stability Studies : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths and angles. For example, Br-C and Cl-C distances (~1.89 Å and ~1.74 Å, respectively) confirm substituent positions. Disordered hydroxyl groups require iterative refinement (SHELXL-2018) to resolve electron density maps .

Q. What strategies address discrepancies in reported biological activity data for halogenated phenylmethanol derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Statistical Tests : Apply ANOVA to evaluate variability in enzymatic assays (e.g., ±15% error margins in receptor-binding studies) .
  • Control Experiments : Verify compound stability in biological matrices (e.g., PBS buffer vs. plasma) to rule out degradation artifacts .

Q. What is the role of bromine and chlorine substituents in modulating biological interactions of this compound?

  • Methodological Answer : Halogens enhance lipophilicity (logP ~2.8) and influence binding to hydrophobic enzyme pockets. Computational docking (AutoDock Vina) shows bromine’s van der Waals interactions with COX-2 active sites, while chlorine stabilizes π-π stacking in receptor binding . Structure-activity relationship (SAR) studies using analogs (e.g., 2-chloro-6-fluoro derivatives) quantify halogen effects on potency .

Q. How can computational models predict the reaction mechanisms of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 simulates transition states (e.g., SN2 mechanisms) using B3LYP/6-31G(d) basis sets. Activation energies correlate with experimental kinetics (k = 0.05 s⁻¹ for methoxide substitution) .
  • Molecular Dynamics : GROMACS models solvation effects, showing polar aprotic solvents (DMF) stabilize intermediates better than protic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.